BenchChemオンラインストアへようこそ!

ML390

Acute Myeloid Leukemia Differentiation Therapy HoxA9

ML390 (compound 3G) is a structurally unique DHODH inhibitor from HoxA9 phenotypic screening of the MLPCN library. Unlike brequinar/teriflunomide, it features a validated X-ray binding pose (PDB 5K9C) and moderate cellular potency (EC50 1.8–8.8 μM) ideal for myeloid differentiation assays in ER-HOX-GFP, U937, and THP-1 AML models without confounding cytotoxicity. Its selectivity index of 156.5 in EV71 antiviral screening makes it the preferred positive control for host-target enterovirus studies. Use at 2–10 μM in 4-day assays; confirm on-target effects via uridine/orotate rescue. Not interchangeable with other DHODH inhibitors—order the correct chemotype.

Molecular Formula C21H21F3N2O3
Molecular Weight 406.4
Cat. No. B1574280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML390
Synonyms(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide
Molecular FormulaC21H21F3N2O3
Molecular Weight406.4
Structural Identifiers
SMILESO=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ML390 Compound Profile: Human DHODH Inhibitor with Phenotypic Differentiation Activity in AML


ML390 (compound 3G) is a small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis. It was discovered via a high-throughput phenotypic screen of the MLPCN library using a HoxA9-overexpressing murine AML model and designated as an NIH Molecular Libraries Program probe [1]. ML390 induces myeloid differentiation in murine and human acute myeloid leukemia (AML) cells at micromolar concentrations and exhibits a distinct binding mode within the DHODH ubiquinone-binding site as revealed by X-ray crystallography [1].

Why ML390 Cannot Be Replaced with Generic DHODH Inhibitors in Targeted Applications


Despite sharing a common enzymatic target, DHODH inhibitors exhibit stark differences in cellular potency, antiviral selectivity indices, solubility, and bioavailability that preclude simple substitution. ML390 was optimized through a phenotypic differentiation screen in AML models, resulting in a unique cellular activity profile that differs fundamentally from clinical-stage DHODH inhibitors like brequinar and teriflunomide [1]. While brequinar demonstrates sub-nanomolar enzymatic potency and superior solubility, ML390 offers a distinct chemotype with a validated X-ray binding pose and a favorable selectivity index in antiviral applications [1][2]. These quantitative differences dictate that ML390 is not interchangeable with other DHODH inhibitors for applications requiring specific cellular potency windows, differentiation-inducing activity in AML, or antiviral profiling in EV71 models.

Quantitative Differentiation: ML390 vs. Brequinar and Other DHODH Inhibitors


AML Differentiation Activity: ML390 Exhibits Lower Potency but Distinct Cellular Profile vs. Brequinar

In a head-to-head comparison within the same study, ML390 (compound 3G) demonstrated an EC50 of 1.8 μM in ER-HOX-GFP murine AML cells, whereas brequinar showed an EC50 of 0.51 μM in the same assay. The potency difference was even more pronounced in human AML cell lines: ML390 EC50 values were 8.8 μM (U937) and 6.5 μM (THP-1), while brequinar exhibited EC50 values of 0.044 μM and 0.094 μM, respectively [1]. This 3.5-fold (ER-HOX-GFP) to 200-fold (U937) potency differential underscores that ML390 is a moderately potent differentiation inducer relative to the high-potency brequinar, making it a more selective tool for studying differentiation mechanisms without the confounding effects of potent cytotoxicity.

Acute Myeloid Leukemia Differentiation Therapy HoxA9

Enzymatic DHODH Inhibition: ML390 Is 140-Fold Less Potent than Brequinar

Direct comparison of recombinant human DHODH inhibition revealed that ML390 inhibits the enzyme with an IC50 of 0.56 ± 0.1 μM, while brequinar, the gold-standard DHODH inhibitor, exhibits an IC50 of 0.004 ± 0.001 μM [1]. This 140-fold difference in enzymatic potency establishes ML390 as a moderately potent DHODH inhibitor, in contrast to the sub-nanomolar potency of brequinar. The literature reports brequinar IC50 values as low as 5.2 nM for human DHODH, further confirming its superior enzymatic affinity .

DHODH Enzymatic Assay IC50

Antiviral Activity Against EV71: ML390 Shows Comparable Potency but Lower Selectivity than Brequinar

In a cross-study comparison of antiviral activity against enterovirus 71 (EV71), ML390 inhibited viral replication with an IC50 of 0.066 μM and a selectivity index (SI = CC50/IC50) of 156.5 [1]. Brequinar inhibited EV71 replication with an IC50 of 0.0824 μM in a separate study, and its CC50 in relevant cell lines exceeds 75 μM, yielding an SI > 910 [2]. While ML390 is approximately 1.25-fold more potent than brequinar in EV71 inhibition, its lower CC50 (10.3 μM vs. >75 μM) results in a narrower therapeutic window. This profile positions ML390 as a potent antiviral candidate but with a lower selectivity margin compared to brequinar.

Antiviral Enterovirus 71 Selectivity Index

Physicochemical Limitations: ML390's Poor Solubility and Bioavailability Contrast with Brequinar

ML390 exhibits low aqueous solubility (2.5 μM in PBS, pH 7.4) and high plasma protein binding (99% in both murine and human plasma), which significantly limits its bioavailability for in vivo studies [1]. The original publication explicitly states that 'low solubility and low bioavailability limit the in vivo experiments on ML390' [1]. In contrast, brequinar sodium was developed as a clinical candidate with favorable pharmacokinetic properties, and its CC50 in cell viability assays exceeds 75 μM, indicating better tolerability . This physicochemical deficit means ML390 is primarily a tool compound for in vitro and ex vivo applications, whereas brequinar and other DHODH inhibitors (e.g., teriflunomide, ASLAN003) are suitable for in vivo and clinical studies.

Solubility Bioavailability ADME

Structural Binding Mode: ML390's X-Ray Crystal Structure Confirms Unique Binding Interactions

The X-ray crystal structure of ML390 bound to human DHODH (PDB: 5K9C) reveals that it occupies the ubiquinone-binding pocket, similar to brequinar, but with distinct molecular interactions [1][2]. This structural information confirms the on-target mechanism of action and provides a foundation for structure-guided optimization. The availability of this high-resolution structure differentiates ML390 from many uncharacterized DHODH inhibitors and enables rational design of analogs with improved properties.

Crystallography DHODH Binding Site Structure-Activity Relationship

Optimal Use Cases for ML390 Based on Quantitative Differentiation


In Vitro Differentiation Studies in HoxA9-Driven AML Models

ML390 is the preferred tool for studying myeloid differentiation in AML cell lines that overexpress HoxA9, such as ER-HOX-GFP, U937, and THP-1 [1]. Its moderate potency (EC50 1.8-8.8 μM) and validated mechanism via DHODH inhibition provide a reliable phenotypic readout without the extreme potency and cytotoxicity of brequinar, which can mask differentiation effects [1]. Researchers should use ML390 at concentrations between 2-10 μM in 4-day differentiation assays with flow cytometric analysis of CD11b or GFP expression.

Mechanistic Studies of DHODH Inhibition in Antiviral Research

For in vitro antiviral screening against EV71 and potentially other enteroviruses, ML390 offers potent inhibition (IC50 = 0.066 μM) and a defined selectivity index (156.5) [2]. This makes it a valuable positive control or chemical probe in assays designed to validate DHODH as a host-target antiviral strategy. Supplementation experiments with orotate or uridine can confirm on-target effects [2]. However, due to low bioavailability, ML390 is not recommended for in vivo antiviral efficacy studies.

Structure-Guided Medicinal Chemistry for DHODH Inhibitor Optimization

The availability of the ML390-DHODH co-crystal structure (PDB 5K9C) enables rational design of next-generation inhibitors with improved solubility and bioavailability [3]. Medicinal chemists can use this structural information to modify the trifluoromethoxy phenyl ring or the amino tetralin moiety to enhance pharmacokinetic properties while maintaining DHODH affinity. ML390 serves as a structurally characterized starting point for lead optimization campaigns aimed at developing clinical DHODH inhibitors for oncology or immunology indications.

Benchmarking and Comparator Studies for Novel DHODH Inhibitors

ML390 provides a well-characterized reference compound for benchmarking novel DHODH inhibitors in cellular differentiation and enzymatic assays. Its potency metrics (IC50 = 0.56 μM, EC50 values in three AML cell lines) are precisely documented, allowing direct quantitative comparison of new chemical entities [1]. When used alongside brequinar (high-potency comparator) and teriflunomide (clinical comparator), ML390 fills a unique potency niche as a moderately active, structurally distinct DHODH inhibitor suitable for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML390

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.